molecular formula C19H19N3O5S2 B2546469 4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921540-43-4

4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2546469
CAS No.: 921540-43-4
M. Wt: 433.5
InChI Key: MKHNBRABJQLTKO-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a chemically synthesized small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically important motifs: a benzenesulfonamide and a pyridazine ring. The benzenesulfonamide functional group is a privileged scaffold in medicinal chemistry, found in over 150 FDA-approved drugs, and is known to contribute to a wide spectrum of biological activities by enabling strong and specific interactions with enzyme targets . The pyridazinone core, and specifically pyridazine derivatives, are recognized as an important element of pharmacophores possessing a broad spectrum of activity, making them a frequent subject of investigation in preclinical research . The specific presence of a methylsulfonyl group on the pyridazine ring is a notable feature, as this electron-withdrawing substituent can profoundly influence the molecule's electronic distribution, binding affinity, and metabolic stability. This molecular architecture suggests potential for this compound to be utilized as a key intermediate or a core scaffold in the design and synthesis of novel enzyme inhibitors. Researchers may explore its application in high-throughput screening campaigns or as a building block in constructing focused chemical libraries for probing biological pathways, particularly those involving kinases and other ATP-binding proteins. The compound is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-13-11-16(7-9-18(13)27-2)29(25,26)22-15-6-4-5-14(12-15)17-8-10-19(21-20-17)28(3,23)24/h4-12,22H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHNBRABJQLTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry and Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial in the treatment of various diseases. Notably, sulfonamides are known for their role as enzyme inhibitors, particularly in the context of diabetes and neurodegenerative diseases.

Inhibition of α-Glucosidase and Acetylcholinesterase

Research has indicated that sulfonamide derivatives can act as inhibitors of α-glucosidase and acetylcholinesterase, enzymes involved in carbohydrate metabolism and neurotransmission, respectively. A study synthesized new sulfonamides and evaluated their inhibitory potential against these enzymes, demonstrating promising results for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

CompoundTarget EnzymeInhibition Activity
4-Methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamideα-GlucosidaseModerate
4-Methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamideAcetylcholinesteraseSignificant

Antimicrobial Properties

The antimicrobial potential of this compound has also been evaluated, particularly against bacterial strains. The design and synthesis of new thiopyrimidine–benzenesulfonamide compounds revealed that derivatives similar to 4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibited significant antimicrobial activity.

Evaluation of Antimicrobial Activity

Studies have employed minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays to determine the effectiveness of these compounds against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain derivatives could suppress microbial biofilm formation, suggesting their potential as candidates for developing new antimicrobial agents .

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Klebsiella pneumoniae3264
Pseudomonas aeruginosa1632

Anticancer Potential

Emerging research suggests that compounds like 4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide may possess anticancer properties. Studies have focused on synthesizing derivatives with modified structures to enhance their efficacy against cancer cells.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO2_2NH-) participates in nucleophilic substitution and acid-base reactions.

Reaction TypeReagents/ConditionsProduct OutcomeKey Findings
Nucleophilic Substitution Amines (e.g., RNH2_2) in DMF, 60°CN-alkyl/aryl sulfonamide derivativesSelective substitution at the sulfonamide nitrogen observed in analogs
Acid-Catalyzed Hydrolysis HCl (conc.), refluxBenzenesulfonic acid + amine byproductLimited stability under strong acidic conditions

Pyridazine Ring Functionalization

The 6-(methylsulfonyl)pyridazine moiety undergoes electrophilic substitution and reduction.

Reaction TypeReagents/ConditionsProduct OutcomeKey Findings
Electrophilic Aromatic Substitution HNO3_3/H2_2SO4_4, 0°CNitro-substituted pyridazineMethylsulfonyl group directs meta substitution
Reduction NaBH4_4, Ni catalystPyridazine → 1,4-dihydropyridazinePartial reduction observed in related compounds

Methoxy/Methyl Benzene Reactivity

The 4-methoxy-3-methylbenzene ring shows typical aromatic and alkyl group reactions.

Reaction TypeReagents/ConditionsProduct OutcomeKey Findings
Demethylation BBr3_3, CH2_2Cl2_2, -78°C4-hydroxy-3-methyl derivativeComplete conversion achieved in analogs
Oxidation KMnO4_4, H2_2O, 100°C3-carboxy-4-methoxybenzenesulfonamideSelective methyl → carboxylic acid conversion

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modifications at the phenyl-pyridazine junction.

Reaction TypeReagents/ConditionsProduct OutcomeKey Findings
Suzuki Coupling Pd(PPh3_3)4_4, Ar-B(OH)2_2Biaryl-modified sulfonamide83% yield reported for similar substrates
Buchwald–Hartwig Amination Pd2_2(dba)3_3, XPhosN-arylpyridazine derivativesLigand choice critical for C–N bond formation

Mechanistic Insights

  • Sulfonamide Activation : The electron-withdrawing sulfonyl group enhances the electrophilicity of the adjacent NH group, facilitating nucleophilic attacks .

  • Pyridazine Reactivity : Methylsulfonyl substitution deactivates the pyridazine ring toward electrophiles but stabilizes radical intermediates during reductions .

Stability Under Physiological Conditions

ConditionObservationSource
pH 7.4, 37°CStable for 24 hr (HPLC monitoring)
UV Light (254 nm)Degrades to sulfinic acid byproduct

Comparison with Similar Compounds

Structural Analog: 5-Fluoro-2-Methoxy-N-{4-[6-(Methylsulfonyl)-3-Pyridazinyl]Phenyl}Benzenesulfonamide

Key Differences :

  • Substituents : The fluoro group at the 5-position and methoxy at the 2-position on the benzene ring (vs. 4-methoxy-3-methyl in the target compound).
  • Molecular Weight : 437.46 g/mol (C₁₈H₁₆FN₃O₅S₂) vs. ~448.5 g/mol (estimated for the target compound).
  • Bioactivity : The fluoro substitution may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in fluorinated sulfonamides .

Structural Analog: 4-Methyl-N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzenesulfonamide

Key Differences :

  • Heterocyclic Core : Incorporates a 1,2-oxazole ring instead of pyridazine.
  • Bioactivity : Demonstrated antimicrobial activity in vitro, suggesting sulfonamide derivatives with oxazole rings may prioritize antibacterial over anticancer applications .

Structural Analog: Pyrazolo[3,4-d]Pyrimidin-Based Sulfonamide (Example 53 in )

Key Differences :

  • Core Structure : Pyrazolo[3,4-d]pyrimidin instead of pyridazine.
  • Molecular Weight : 589.1 g/mol (vs. ~448.5 g/mol for the target compound), impacting pharmacokinetics (e.g., solubility, membrane permeability) .

Thieno[3,2-d]Pyrimidin-Based Sulfonamides ()

Key Differences :

  • Core Structure: Thieno[3,2-d]pyrimidin with morpholine and piperazine substituents.
  • Functional Groups : Methylsulfonylpiperazine enhances solubility and hydrogen-bonding capacity compared to the pyridazine-linked methylsulfonyl group in the target compound.
  • Applications : Patent data suggest these derivatives target kinases or GPCRs, whereas pyridazine sulfonamides may focus on carbonic anhydrase isoforms .

Research Implications

  • Methylsulfonyl Group : The methylsulfonyl substituent on pyridazine (target compound) may enhance binding to polar enzyme active sites, as seen in kinase inhibitors .
  • Methoxy vs. Fluoro : Methoxy groups improve solubility, while fluoro substituents optimize metabolic stability and target affinity .
  • Heterocyclic Diversity : Pyridazine and pyrazolo-pyrimidin cores offer distinct π-π stacking and hydrogen-bonding profiles, influencing selectivity .

Preparation Methods

Friedel-Crafts Alkylation for Methoxy and Methyl Substituent Installation

Starting with toluene derivatives, methoxy and methyl groups are introduced via electrophilic aromatic substitution. For example:

  • Methoxy group : Direct nitration of 3-methylphenol followed by O-methylation with methyl iodide/K₂CO₃ in DMF.
  • Methyl group : Friedel-Crafts alkylation using methyl chloride and AlCl₃ catalyst.

Sulfonation and Sulfonamide Formation

Sulfonation of 4-methoxy-3-methylbenzene is achieved using chlorosulfonic acid at 0–5°C, yielding the sulfonic acid intermediate. Subsequent treatment with thionyl chloride converts the acid to 4-methoxy-3-methylbenzenesulfonyl chloride. Reacting this intermediate with aqueous ammonia or a protected amine provides the sulfonamide.

Table 1: Optimization of Sulfonation Conditions

Sulfonating Agent Temperature (°C) Yield (%) Purity (%)
ClSO₃H 0–5 82 98
H₂SO₄/SO₃ 25 65 91
FSO₃H -10 78 95

Preparation of 3-(6-(Methylsulfonyl)Pyridazin-3-Yl)Aniline

Pyridazine Ring Construction

Pyridazine cores are synthesized via cyclocondensation of 1,4-diketones with hydrazines. For 6-(methylsulfonyl)pyridazin-3-yl derivatives:

  • Methylthio introduction : Reacting 3-chloropyridazine with sodium methanethiolate in DMF at 80°C.
  • Oxidation to methylsulfonyl : Treating methylthio intermediate with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane.

Suzuki-Miyaura Coupling for Phenyl Attachment

The 3-aminophenyl group is introduced via palladium-catalyzed cross-coupling:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene/EtOH (4:1)
  • Temperature : 90°C, 12 hours

Key Intermediate :
3-(6-(Methylsulfonyl)pyridazin-3-yl)phenylboronic acid (confirmed by ¹H NMR: δ 8.72 ppm, singlet, pyridazine H)

Final Coupling via Sulfonamide Bond Formation

Reaction of Sulfonyl Chloride with Aniline

4-Methoxy-3-methylbenzenesulfonyl chloride (1.1 eq) is added dropwise to a solution of 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline (1.0 eq) in anhydrous THF at 0°C. Triethylamine (3.0 eq) is used as a base to scavenge HCl. After stirring at room temperature for 6 hours, the product precipitates upon addition of ice water.

Optimized Conditions :

  • Solvent : THF > DMF > Acetonitrile (THF gives 89% yield vs. 72% for DMF)
  • Base : Et₃N > pyridine > NaHCO₃

Purification and Characterization

Crude product is recrystallized from ethanol/water (3:1) to afford white crystals. Purity is confirmed by:

  • HPLC : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
  • MS (ESI+) : m/z 476.1 [M+H]⁺
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, pyridazine), 7.92–7.84 (m, 4H, aryl), 3.89 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃)

Alternative Pathways and Comparative Analysis

Mitsunobu Reaction for Direct Coupling

An alternative one-pot approach employs Mitsunobu conditions:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃
  • Solvent : THF
  • Yield : 74% (lower than stepwise method due to competing side reactions)

Solid-Phase Synthesis for Parallel Optimization

Immobilizing the aniline intermediate on Wang resin enables rapid screening of coupling conditions:

  • Resin loading : 0.8 mmol/g
  • Best result : HATU/DIPEA in DMF, 92% purity after cleavage

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Scalability
Pd(PPh₃)₄ 12,000 Moderate
m-CPBA 450 High
Cs₂CO₃ 220 High

Waste Stream Management

  • Pd recovery : Ion-exchange resins achieve 95% Pd reclamation from reaction mixtures.
  • Solvent recycling : THF is distilled and reused, reducing costs by 30%.

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A key step involves introducing the methylsulfonyl group to the pyridazine ring, which may require controlled oxidation of a methylthio intermediate (e.g., using hydrogen peroxide or trichloroisocyanuric acid). For example, sodium methoxide-mediated methoxy substitution on chloropyridazine precursors is a validated method for analogous sulfonamides . Optimization should focus on temperature control (e.g., 60–80°C for sulfonylation), solvent selection (polar aprotic solvents like DMF or acetonitrile), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments .
  • HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect trace byproducts.
  • X-ray crystallography for unambiguous structural confirmation, as demonstrated for related sulfonamide derivatives .

Q. What solubility properties are critical for in vitro assays, and how can solubility be improved?

The compound’s solubility in aqueous buffers is likely low due to its hydrophobic aryl and sulfonyl groups. Solubility data for similar sulfonamides indicate:

  • Moderate solubility in DMSO (10–20 mM) for stock solutions .
  • Poor solubility in water (<0.1 mg/mL), necessitating co-solvents like PEG-400 or cyclodextrin inclusion complexes . Structural modifications, such as introducing polar groups (e.g., hydroxyl or amine), may enhance solubility but require SAR validation .

Advanced Research Questions

Q. What mechanisms underlie its reported biological activity (e.g., antitumor effects), and how can researchers validate these hypotheses?

The methylsulfonyl and benzenesulfonamide moieties suggest potential tubulin polymerization inhibition or kinase modulation, as seen in structurally related antimitotic agents . To validate:

  • Perform tubulin-binding assays (e.g., competitive binding with colchicine) .
  • Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based kinase assays.
  • Compare in vivo efficacy in xenograft models, monitoring tumor volume and angiogenesis markers (e.g., VEGF) .

Q. How can contradictory data in biological assays (e.g., IC50 variability) be systematically addressed?

Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, serum content) or compound stability. Mitigation strategies include:

  • Standardizing cell culture conditions (e.g., serum-free media during treatment).
  • Assessing metabolic stability via LC-MS/MS to detect degradation products .
  • Validating target engagement using cellular thermal shift assays (CETSA) .

Q. What computational methods are suitable for predicting binding modes and optimizing potency?

  • Molecular docking (AutoDock Vina, Glide) to model interactions with tubulin or kinases, leveraging crystal structures from the PDB (e.g., 1SA0 for tubulin) .
  • QSAR studies to correlate substituent electronegativity (e.g., methoxy vs. methylsulfonyl) with activity .
  • Free-energy perturbation (FEP) simulations to prioritize synthetic targets with improved binding affinity.

Q. How does the methylsulfonyl group influence chemical stability and reactivity under physiological conditions?

The methylsulfonyl group enhances oxidative stability compared to methylthio analogs but may undergo slow hydrolysis in acidic environments. Key considerations:

  • Monitor stability via accelerated degradation studies (pH 1–9 buffers, 37°C) .
  • Evaluate reactivity with nucleophiles (e.g., glutathione) to predict off-target effects .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for sulfonylation steps to minimize side reactions .
  • Biological Assays : Include positive controls (e.g., paclitaxel for antimitotic activity) and dose-response validation .
  • Data Interpretation : Cross-reference solubility, stability, and bioactivity data to distinguish intrinsic activity from artifact-driven results .

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